molecular formula C18H23N5O4 B12239165 1-(2-Methoxypyridin-4-yl)-4-{[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methyl}piperazin-2-one

1-(2-Methoxypyridin-4-yl)-4-{[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methyl}piperazin-2-one

Cat. No.: B12239165
M. Wt: 373.4 g/mol
InChI Key: MCHAKVXGZPURBF-UHFFFAOYSA-N
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Description

1-(2-Methoxypyridin-4-yl)-4-{[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methyl}piperazin-2-one is a complex organic compound that features a combination of pyridine, oxadiazole, and piperazine moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxypyridin-4-yl)-4-{[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methyl}piperazin-2-one typically involves multi-step organic synthesis. The process may start with the preparation of the pyridine and oxadiazole intermediates, followed by their coupling with the piperazine derivative under specific reaction conditions such as:

    Reagents: Common reagents might include bases (e.g., sodium hydride), solvents (e.g., dimethylformamide), and coupling agents (e.g., EDCI, DCC).

    Conditions: Reactions may be carried out under inert atmospheres (e.g., nitrogen or argon) and at controlled temperatures.

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for yield and purity, often involving continuous flow chemistry or batch processing with rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxypyridin-4-yl)-4-{[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methyl}piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the pyridine ring can be oxidized to form a hydroxyl or carbonyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group might yield a pyridine-4-carboxylic acid derivative.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological pathways.

    Medicine: Potential therapeutic agent for treating diseases.

    Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Methoxypyridin-4-yl)-4-{[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methyl}piperazin-2-one would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • **1-(2-Methoxypyridin-4-yl)-4-{[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methyl}piperazine
  • **1-(2-Methoxypyridin-4-yl)-4-{[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methyl}piperidin-2-one

Uniqueness

The unique combination of the pyridine, oxadiazole, and piperazine rings in 1-(2-Methoxypyridin-4-yl)-4-{[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methyl}piperazin-2-one may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C18H23N5O4

Molecular Weight

373.4 g/mol

IUPAC Name

1-(2-methoxypyridin-4-yl)-4-[[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methyl]piperazin-2-one

InChI

InChI=1S/C18H23N5O4/c1-25-16-10-14(2-5-19-16)23-7-6-22(12-17(23)24)11-15-20-18(27-21-15)13-3-8-26-9-4-13/h2,5,10,13H,3-4,6-9,11-12H2,1H3

InChI Key

MCHAKVXGZPURBF-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC(=C1)N2CCN(CC2=O)CC3=NOC(=N3)C4CCOCC4

Origin of Product

United States

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